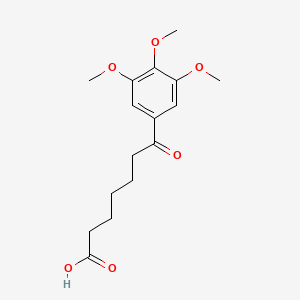

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

Description

Properties

IUPAC Name |

7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-20-13-9-11(10-14(21-2)16(13)22-3)12(17)7-5-4-6-8-15(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBTWZKEGFQQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261798 | |

| Record name | 3,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-88-6 | |

| Record name | 3,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Formation and Addition Reaction

The key step involves preparing a Grignard reagent from a halogenated alkyl compound such as 1-bromo-5-chloropentane. This reagent is then reacted with diethyl oxalate or a similar ester to introduce the keto acid functionality.

- Starting materials: 1-bromo-5-chloropentane, magnesium turnings, anhydrous ether solvents (e.g., diethyl ether, tetrahydrofuran).

- Procedure: Magnesium is activated in anhydrous ether, and 1-bromo-5-chloropentane is added dropwise under nitrogen atmosphere at low temperatures (-10°C to -60°C) to form the Grignard reagent.

- Addition: The Grignard reagent is then added to diethyl oxalate at controlled low temperatures (-60°C to 0°C) to form a keto-ester intermediate.

Hydrolysis and Purification

- The reaction mixture is quenched with dilute hydrochloric acid (4 mol/L) at temperatures below 0°C to stop the reaction.

- The crude product is extracted with organic solvents (e.g., diethyl ether or dichloromethane), neutralized, and washed.

- Hydrolysis of the keto-ester intermediate is performed under acidic conditions (4–10 mol/L HCl) at elevated temperatures (50°C to 100°C) for 1–4 hours to yield the keto acid.

- The product is purified by repeated extraction, washing, and solvent removal.

Representative Experimental Data

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | 1-bromo-5-chloropentane + Mg in anhydrous ether | -10 to 0 °C | 1–2 h | - | Controlled addition to avoid side reactions |

| Addition to diethyl oxalate | Grignard reagent + diethyl oxalate | -60 to 0 °C | 0.5–2 h | - | Low temperature to control reactivity |

| Quenching | 4 mol/L HCl | <0 °C | - | - | Stops reaction, prevents decomposition |

| Hydrolysis | Crude keto-ester + 4–10 mol/L HCl | 50–100 °C | 1–4 h | 22.8–43.0% (overall) | Hydrolysis to keto acid |

| Purification | Extraction, washing, drying | Room temp | - | - | Ensures product purity |

Yield Optimization

- Increasing the molar ratio of magnesium and controlling the temperature during Grignard formation improves reagent formation efficiency.

- Using mixed acid solutions (e.g., hydrochloric acid and acetic acid) during hydrolysis can enhance yield.

- Lowering the temperature during quenching minimizes side reactions and degradation.

Adaptation for 7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic Acid

To prepare this compound, the 3,4,5-trimethoxyphenyl moiety must be introduced, typically by using a corresponding aryl halide or aryl Grignard reagent:

- Aryl Grignard reagent preparation: 3,4,5-trimethoxyphenyl bromide or iodide is converted to the Grignard reagent under anhydrous conditions.

- Coupling with keto acid intermediate: The aryl Grignard reagent is reacted with a suitable keto acid precursor or intermediate to attach the 3,4,5-trimethoxyphenyl group at the 7-position.

- Alternatively, the 3,4,5-trimethoxyphenyl group can be introduced via Friedel-Crafts acylation or other aromatic substitution methods on a preformed keto acid backbone.

Summary of Key Research Findings

- The Grignard reagent approach is the most efficient and widely used method for synthesizing keto acids with complex substituents.

- Reaction conditions such as temperature, solvent choice, and acid concentration critically affect yield and purity.

- Hydrolysis under acidic conditions is essential to convert keto-esters to the target keto acid.

- Purification steps involving solvent extraction and pH adjustments are necessary to isolate the pure compound.

- Total yields reported for similar compounds range from approximately 22% to 43%, depending on reaction optimization.

Chemical Reactions Analysis

Types of Reactions

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the inhibition of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

- Aromatic Substituents : The 3,4,5-trimethoxyphenyl group distinguishes this compound from analogs with simpler (e.g., benzyl, 4-chlorobenzyl) or bulkier (e.g., 4-t-butylphenyl) substituents.

- Carbon Chain Length: The heptanoic acid backbone provides a balance between flexibility and steric hindrance, compared to shorter (pentanoic) or longer (nonanoic) chains in related molecules .

- Functional Groups : The ketone at position 7 and the terminal carboxylic acid group influence solubility and reactivity.

Herbicidal Activity

Compounds with the 3,4,5-trimethoxyphenyl group exhibit selective herbicidal effects. For example:

- In a screen against rape and barnyard grass, analogs with 3,4,5-trimethoxyphenyl showed moderate activity against rape (60–70% inhibition at 100 µg/mL) but negligible effects on barnyard grass .

- Replacement of the trimethoxyphenyl group with 4-chlorobenzyl or 4-methoxyphenyl reduced activity, highlighting the critical role of the tri-methoxy substitution .

Anticancer Mechanisms

- Tubulin Inhibition : The 3,4,5-trimethoxyphenyl moiety mimics the colchicine-binding site of tubulin, disrupting microtubule assembly. This mechanism is shared with combretastatin A-4 derivatives but requires optimization of solubility for clinical use .

- HDAC Interaction : Hybrid molecules incorporating this group (e.g., compound 2c in ) show dual EGFR/HDAC inhibition, enhancing cytotoxicity in cancer cells .

Physicochemical Properties

| Property | 7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic Acid | 7-(4-t-Butylphenyl)-7-oxoheptanoic Acid | Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate |

|---|---|---|---|

| Molecular Weight | 322.35 g/mol | 276.37 g/mol | 294.34 g/mol |

| Solubility | Low (polar solvents) | Very low | Moderate (ester improves lipophilicity) |

| logP | ~2.5 (estimated) | ~3.8 | ~2.9 |

The carboxylic acid group in the target compound limits solubility, a challenge addressed in prodrugs (e.g., ethyl esters) or phosphate salts (as seen in combretastatin derivatives) .

Biological Activity

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a heptanoic acid chain with a ketone functional group and a trimethoxyphenyl moiety. This combination is responsible for its distinct chemical and biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H22O6 |

| Molecular Weight | 306.35 g/mol |

| CAS Number | 951891-88-6 |

| Solubility | Very soluble in organic solvents |

The biological activity of this compound primarily stems from its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can potentially benefit neurodegenerative conditions like Alzheimer's disease .

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its antioxidant effects, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that the compound may exert anti-inflammatory actions, making it a candidate for treating inflammatory diseases.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. Its mechanism involves the donation of electrons to neutralize free radicals, thereby reducing cellular damage.

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated in various in vitro models. It was found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic use in inflammatory disorders.

Neuroprotective Effects

In research focusing on neuroprotection, the compound promoted neurite outgrowth and inhibited AChE activity. These effects are promising for developing treatments for neurodegenerative diseases .

Case Studies

- Neuroprotective Study : A study assessed the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced neurite outgrowth compared to control groups .

- Anti-inflammatory Research : Another investigation explored the anti-inflammatory properties of the compound in a murine model of arthritis. The treatment group showed reduced swelling and lower levels of inflammatory markers compared to untreated controls.

Comparison with Similar Compounds

The biological activities of this compound can be contrasted with those of similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3,4,5-Trimethoxyphenylacetic acid | Anti-inflammatory | Simple phenolic structure |

| Colchicine | Anti-gout | Alkaloid with tubulin interaction |

| Podophyllotoxin | Antiviral and anticancer | Complex polycyclic structure |

Q & A

Q. What are the primary degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.